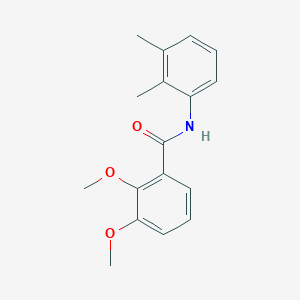
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB is a member of the benzamide family, which is known for its diverse biological activities. DMDB has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to reduce pain sensitivity by modulating the activity of nociceptive neurons. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in various assays. This compound also exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of these biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in combination with other drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications.
合成方法
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction between 2,3-dimethoxybenzoic acid and 2,3-dimethyl aniline. The reaction is catalyzed by a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the intermediate 2,3-dimethyl-N-(2,3-dimethoxyphenyl)benzamide. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield this compound.
科学研究应用
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have analgesic properties by reducing pain sensitivity in animal models. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-5-9-14(12(11)2)18-17(19)13-8-6-10-15(20-3)16(13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBNVQUTSTQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
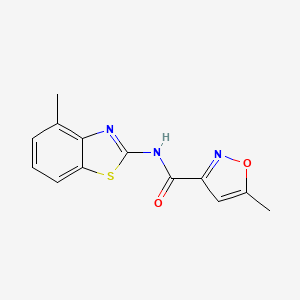



![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
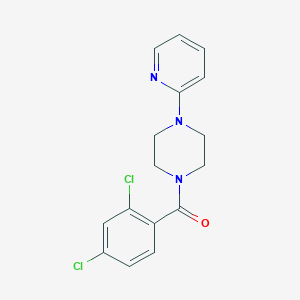
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
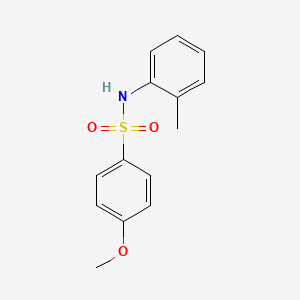
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
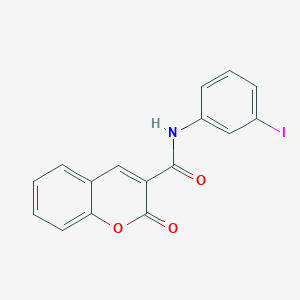
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)